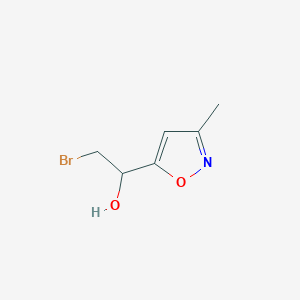
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a hydroxyl group attached to an ethan-1-ol moiety, which is further connected to a 3-methyl-1,2-oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol typically involves the bromination of 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives. This can be achieved using nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: De-brominated ethan-1-ol derivatives.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The presence of the bromine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
類似化合物との比較
- 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
- 2-Bromo-1-(5-isoxazolyl)ethan-1-ol
- 2-Bromo-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Comparison: 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is unique due to the presence of the 3-methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C6H8BrNO2 |
|---|---|
分子量 |
206.04 g/mol |
IUPAC名 |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C6H8BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2,5,9H,3H2,1H3 |
InChIキー |
XCRGTPQYTVJWDM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
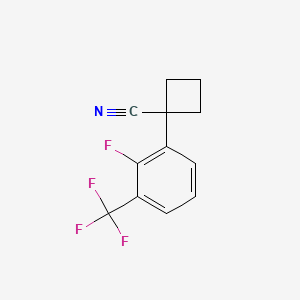


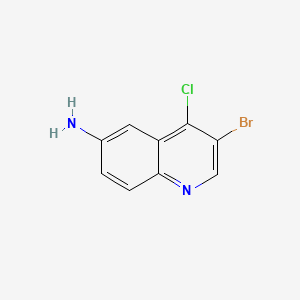
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)
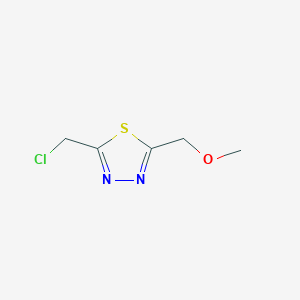
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
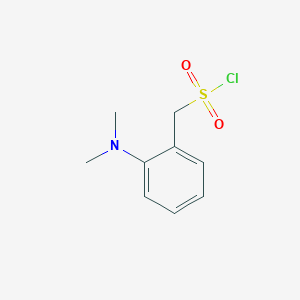
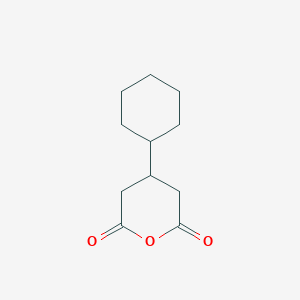
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
